5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both bromine and iodine atoms
Preparation Methods
The synthesis of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine and iodine atoms: Halogenation reactions are employed to introduce the bromine and iodine atoms at specific positions on the pyrazolo[3,4-b]pyridine core.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the use of protecting groups and subsequent deprotection to attach the tetrahydro-2H-pyran-2-yl moiety.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its chemical structure.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with the compound, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: This compound lacks the iodine atom and has different chemical properties and reactivity.
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: This compound has a different core structure and may exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, identified by its CAS number 1416713-91-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C11H11BrIN3O with a molecular weight of 408.03 g/mol. The compound features a unique combination of halogenated groups and a tetrahydropyran ring, contributing to its distinct chemical and biological properties.
Structural Formula
Chemical Structure
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Klebsiella planticola. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 μg/mL, indicating significant potency against these pathogens .
Anticancer Properties
The compound has been evaluated for its anticancer properties as well. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example, one study reported an IC50 value of 19.70 ± 0.89 μM for a related pyrazolo compound against cancer cells, suggesting that structural modifications can enhance biological efficacy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cellular signaling pathways. These interactions may induce conformational changes in target proteins, affecting functions such as cell proliferation and apoptosis .
Table: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 3.9 μg/mL | |
Anticancer | Various cancer cell lines | 19.70 ± 0.89 μM | |
Enzyme Inhibition | Glucosidase | Not specified |
Study 1: Antimicrobial Efficacy
In a study conducted by Mali et al. (2021), derivatives of pyrazolo compounds were synthesized through multicomponent reactions and tested against five strains of bacteria and fungi. The results indicated that several compounds exhibited effective antimicrobial properties with notable selectivity against Gram-positive bacteria.
Study 2: Anticancer Activity
A comprehensive evaluation by Pradeep et al. (2019) focused on the anticancer potential of pyrazolo derivatives. The study revealed that certain compounds not only inhibited cancer cell growth but also induced apoptosis through the activation of specific signaling pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has yet to be thoroughly characterized; however, preliminary data suggest that factors such as chemical structure and route of administration significantly influence its bioavailability and therapeutic efficacy .
Safety Profile
The safety profile indicates moderate toxicity in preliminary studies; however, further investigations are required to establish comprehensive toxicity data across various biological systems.
Properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHNGCFSBVHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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